molecular formula C19H14N2O8 B340227 2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate

2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate

Cat. No.: B340227
M. Wt: 398.3 g/mol
InChI Key: ISWGWUJDDUAJJL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic and nitro functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-methoxyphenylacetic acid with 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl acetate.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic and ester functional groups may also contribute to its binding affinity with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
  • N-(2-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Uniqueness

2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ester linkage and nitro group make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C19H14N2O8

Molecular Weight

398.3 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C19H14N2O8/c1-28-12-7-5-11(6-8-12)15(22)10-29-16(23)9-20-18(24)13-3-2-4-14(21(26)27)17(13)19(20)25/h2-8H,9-10H2,1H3

InChI Key

ISWGWUJDDUAJJL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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